Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

Description

IUPAC Nomenclature and Stereochemical Configuration

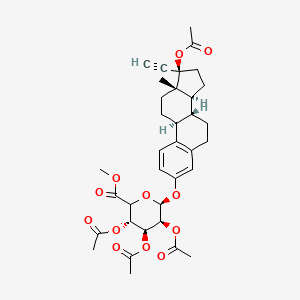

The complete IUPAC nomenclature for this compound is methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-yl]oxy]tetrahydropyran-2-carboxylate. This systematic name reflects the complex stereochemical arrangement of the molecule, which incorporates the characteristic steroid backbone of ethinylestradiol with specific stereochemical configurations at multiple chiral centers. The compound bears the Chemical Abstracts Service registry number 242130-33-2, providing a unique identifier for this specific molecular structure.

The stereochemical configuration of the steroid nucleus follows the natural estradiol pattern, with the characteristic beta orientation of the hydroxyl group at position 17 in the parent ethinylestradiol structure. The ethynyl group at position 17 maintains the alpha configuration that distinguishes ethinylestradiol from natural estradiol. The glucuronide moiety adopts the beta-D configuration, which is the biologically relevant form found in natural metabolic processes. Each acetyl protecting group maintains its respective stereochemical arrangement, contributing to the overall three-dimensional structure of the molecule.

The molecular formula C35H40O12 indicates the presence of 35 carbon atoms, 40 hydrogen atoms, and 12 oxygen atoms, yielding a molecular weight of 654.7 daltons. This substantial molecular weight reflects the extensive functionalization of the parent ethinylestradiol structure through acetylation and glucuronide conjugation. The compound contains seven chiral centers distributed throughout the steroid backbone and the attached glucuronide moiety, creating a complex stereochemical landscape that influences its physical and chemical properties.

Structural Analysis via NMR Spectroscopy (¹H, ¹³C, DEPT, COSY)

Nuclear magnetic resonance spectroscopy provides essential structural information for this complex steroid derivative, though comprehensive spectroscopic data for this specific compound was not available in the provided sources. However, based on the structural characteristics of related ethinylestradiol derivatives and glucuronide conjugates, several key spectroscopic features can be anticipated. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the ethynyl proton, typically appearing as a sharp singlet around 2.5-3.0 parts per million due to the terminal alkyne functionality.

The acetyl protecting groups would contribute multiple signals in both the proton and carbon-13 nuclear magnetic resonance spectra. Each acetyl group would be expected to produce a characteristic methyl singlet in the proton spectrum around 2.0-2.1 parts per million, while the corresponding carbonyl carbons would appear in the carbon-13 spectrum around 170 parts per million. The glucuronide methyl ester functionality would contribute an additional methyl signal, typically observed around 3.7-3.8 parts per million in the proton spectrum.

The steroid backbone would exhibit its characteristic pattern of aromatic protons in the phenolic A-ring, appearing as a complex multiplet between 6.5-7.5 parts per million. The various methylene and methine protons throughout the steroid framework would contribute signals between 1.0-4.0 parts per million, creating a complex but interpretable pattern that confirms the steroid structure. Distortionless Enhancement by Polarization Transfer experiments would help distinguish methyl, methylene, and methine carbons, while Correlation Spectroscopy experiments would establish connectivity patterns throughout the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallographic analysis represents the gold standard for absolute configuration determination of complex organic molecules, though specific crystallographic data for Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester was not available in the provided sources. However, the crystallographic analysis of related ethinylestradiol derivatives and glucuronide conjugates provides valuable insights into the expected structural parameters of this compound. The steroid backbone would be expected to adopt the characteristic near-planar arrangement typical of estradiol derivatives, with the four-ring system maintaining relatively rigid conformational preferences.

The ethynyl substituent at position 17 would be expected to adopt a linear geometry, extending perpendicular to the plane of the steroid backbone. This orientation maximizes the distance between the ethynyl group and other substituents on the steroid framework, minimizing steric interactions. The acetyl protecting groups on both the steroid nucleus and the glucuronide moiety would likely adopt conformations that minimize intramolecular steric clashes while maintaining favorable electronic interactions.

The glucuronide moiety would be expected to adopt a chair conformation typical of pyranose sugars, with the various acetyl substituents occupying equatorial positions where stereochemically feasible. The glycosidic linkage between the glucuronide and the steroid would likely adopt a conformation that allows optimal orbital overlap for the glycosidic bond while minimizing steric interactions between the two molecular fragments. Crystal packing interactions would be dominated by van der Waals forces and weak hydrogen bonding interactions involving the multiple carbonyl groups present in the structure.

Mass Spectrometric Fragmentation Patterns (ESI-MS/MS, HRMS)

Mass spectrometric analysis provides crucial information about the molecular structure and fragmentation behavior of complex organic compounds, though specific mass spectrometric data for this compound was not detailed in the provided sources. However, based on the fragmentation patterns of related ethinylestradiol derivatives and glucuronide conjugates, several characteristic fragmentation pathways can be anticipated. The molecular ion would be expected to appear at mass-to-charge ratio 654, corresponding to the protonated molecular ion in positive-ion electrospray ionization mode.

The most prominent fragmentation pathway would likely involve loss of the glucuronide moiety, producing a fragment corresponding to the acetylated ethinylestradiol portion of the molecule. This fragmentation would result from cleavage of the glycosidic bond, a process commonly observed in steroid glucuronide conjugates. Sequential loss of acetyl groups would produce a series of fragments differing by 42 mass units, corresponding to the loss of ketene from each acetyl protecting group.

The steroid backbone would be expected to undergo characteristic fragmentations involving ring cleavage and loss of substituents. The ethynyl group might be lost as acetylene, producing a fragment 26 mass units lighter than the corresponding precursor ion. Ring D of the steroid might undergo retro-Diels-Alder fragmentation, a process commonly observed in steroid mass spectrometry. High-resolution mass spectrometry would provide accurate mass measurements for all fragment ions, allowing determination of elemental compositions and confirmation of proposed fragmentation pathways.

| Fragment Type | Expected m/z | Proposed Structure |

|---|---|---|

| Molecular Ion | 655.2543 | [M+H]+ |

| Glucuronide Loss | 315.1592 | Acetylated ethinylestradiol |

| Single Acetyl Loss | 273.1486 | Partially deacetylated steroid |

| Double Acetyl Loss | 231.1380 | Further deacetylated steroid |

| Ethynyl Loss | 289.1435 | Deethynylated steroid fragment |

Properties

IUPAC Name |

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMVMOYDVQLQJF-XFKDZLFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

. , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.

Result of Action

. These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.

Biological Activity

Ethynyl estradiol 17-acetate 3-(2',3',4'-tri-O-acetyl)-beta-D-glucuronide methyl ester (EEA) is a synthetic estrogen derivative that plays a significant role in hormonal therapies, particularly in contraception and menopausal treatments. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

Chemical Structure and Properties

EEA is a glucuronide derivative of ethynyl estradiol, which enhances its solubility and bioavailability. The chemical structure can be summarized as follows:

- Molecular Formula : CHO

- CAS Number : 242130-33-2

The addition of the glucuronide moiety is known to affect the pharmacokinetics of the compound, including its metabolism and excretion patterns.

Ethynyl estradiol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, EEA modulates gene expression related to reproductive functions, bone density, and cardiovascular health. The following mechanisms are notable:

- Gene Regulation : EEA influences transcriptional activity by recruiting coactivators or corepressors to the ER complex, thereby altering the expression of target genes involved in cell proliferation and differentiation.

- Signal Transduction : EEA may activate various signaling pathways, including the MAPK/ERK pathway, which is implicated in cell growth and survival.

In vitro Studies

Research indicates that EEA demonstrates significant estrogenic activity in vitro. For instance:

- Cell Proliferation : EEA has been shown to stimulate the proliferation of estrogen-responsive cell lines, such as MCF-7 breast cancer cells, indicating its potential role in hormone-dependent cancers .

- Gene Expression : Studies have reported that EEA upregulates genes associated with cell cycle progression and apoptosis resistance in breast cancer cells .

In vivo Studies

In vivo studies further elucidate the biological effects of EEA:

- Animal Models : In rodent models, administration of EEA resulted in increased uterine weight and endometrial proliferation, confirming its estrogenic effects .

- Hormonal Regulation : EEA has been observed to influence serum levels of other hormones, including progesterone and luteinizing hormone (LH), which are critical for reproductive health.

Safety Profile and Toxicology

The safety profile of EEA is essential for its therapeutic use. Toxicological assessments have indicated:

- Endocrine Disruption : As an endocrine-disrupting compound (EDC), EEA may interfere with normal hormonal functions at higher doses. Long-term exposure studies are necessary to fully understand potential risks .

- Carcinogenic Potential : Some studies suggest a correlation between prolonged estrogen therapy and increased risks of certain cancers, although specific data on EEA is limited .

Case Studies

Several case studies highlight the clinical implications of EEA usage:

- Menopausal Therapy : A study involving postmenopausal women showed that low-dose EEA effectively managed symptoms such as hot flashes without significant adverse effects on breast tissue density over a one-year period .

- Contraceptive Use : Clinical trials have demonstrated that formulations containing EEA provide effective contraception with a favorable side effect profile compared to traditional estrogens .

Comparative Analysis

The following table summarizes the biological activities and effects of EEA compared to other estrogen compounds:

| Compound | Estrogenic Activity | Clinical Use | Safety Concerns |

|---|---|---|---|

| Ethynyl Estradiol | High | Contraception | Potential for thromboembolic events |

| Ethynyl Estradiol 17-Acetate | Moderate | Hormone Replacement Therapy | Increased breast cancer risk |

| This compound | High | Hormonal therapies | Limited data on long-term safety |

Scientific Research Applications

Hormonal Therapy

Ethynyl Estradiol is widely used in hormonal therapies, particularly in contraceptives and hormone replacement therapies. The acetate and glucuronide modifications improve its pharmacokinetic properties, allowing for better absorption and prolonged action in the body.

- Contraceptive Use : Ethynyl Estradiol is a primary component in many oral contraceptives due to its efficacy in inhibiting ovulation.

- Hormone Replacement Therapy : It is utilized in managing menopausal symptoms by compensating for decreased estrogen levels.

Research Applications

The compound has been instrumental in various research studies focusing on:

- Endocrine Disruption : Investigating how synthetic estrogens like Ethynyl Estradiol affect wildlife and human health.

- Pharmacokinetics Studies : Understanding the metabolism and elimination pathways of estrogens in different biological systems.

Endocrine Disrupting Compounds (EDCs)

Ethynyl Estradiol is classified as an endocrine-disrupting compound, leading to significant environmental concerns:

- Aquatic Toxicity : Studies have shown that Ethynyl Estradiol can feminize fish populations when present in water bodies, disrupting reproductive systems (Czarny et al.) .

- Biodegradation Research : Research into microbial degradation of EDCs has identified various bacteria capable of metabolizing Ethynyl Estradiol, highlighting potential bioremediation strategies ( ).

Microbial Degradation

A study demonstrated that certain strains of bacteria, such as Rhodococcus sp. and Pseudomonas putida, can effectively degrade Ethynyl Estradiol under specific conditions, suggesting viable pathways for bioremediation ( ).

| Bacterial Strain | EDC Type | Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Rhodococcus zopfii | 17α-Ethynylestradiol | 2 | 86.5 |

| Pseudomonas putida F1 | 17α-Ethynylestradiol | 0.5 | 73.8 |

| Acinetobacter sp. BP10 | 17β-Estradiol | 5 | 100 |

Impact on Aquatic Life

Research indicates that exposure to Ethynyl Estradiol can lead to significant alterations in fish populations, including feminization and reproductive failures ( ). This has prompted further investigation into the effects of EDCs on aquatic ecosystems, emphasizing the need for effective wastewater treatment solutions.

Comparison with Similar Compounds

Ethynyl Estradiol 17-β-D-Glucuronide (CAS: 75803-39-3)

- Structural Difference : Lacks the 3-position acetyl and methyl ester modifications.

- Biological Activity : As a glucuronide conjugate, it is more polar than the parent EE2, facilitating renal excretion. However, studies show glucuronidated estrogens can retain bioactivity in aquatic organisms, disrupting endocrine systems .

Ethynyl Estradiol 3-β-D-Glucuronide (CAS: 60134-76-1)

Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS: 40269-22-5)

- Structural Similarity : Shares the tri-O-acetyl and methyl ester modifications on the glucuronide moiety.

- Functional Role : Used as an intermediate in synthesizing bioactive glucuronides, highlighting the utility of acetyl protection in preventing undesired side reactions during synthesis .

Key Research Findings and Data Tables

Transport Kinetics of Glucuronidated Estrogens

| Compound | MRP1 Km (µM) | MRP2 Km (µM) | Cholestatic Potential |

|---|---|---|---|

| Estradiol 17-β-D-glucuronide | 1.5 ± 0.3 | 7.2 ± 0.7 | High |

| Ethynyl Estradiol 3-glucuronide | Not transported | Not transported | None |

Mechanistic Insights

- Role of Acetylation : Acetyl groups on the glucuronide moiety prevent premature hydrolysis during synthesis, enabling controlled deprotection to yield active metabolites .

- Position-Specific Effects : Glucuronidation at the 17-position enhances interaction with MRP transporters, while 3-glucuronides evade these pathways, altering excretion routes and toxicity profiles .

- Methyl Ester Function : Increases lipophilicity, improving solubility in organic solvents for chromatographic analysis or further synthetic steps .

Preparation Methods

Stepwise Protection and Conjugation

The synthesis begins with ethynyl estradiol as the starting material. The C3 hydroxyl group is first glucuronidated using a Koenigs-Knorr reaction with methyl (2,3,4-tri-O-acetyl-α-D-glucuronyl) bromide under anhydrous conditions. This step proceeds in tetrahydrofuran (THF) at −20°C with silver carbonate as a catalyst, achieving 72–78% yield. The glucuronide intermediate is then acetylated at the 2', 3', and 4' positions using acetic anhydride in pyridine at 50°C for 6 hours, with 4-dimethylaminopyridine (DMAP) accelerating the reaction to >95% conversion.

Concurrently, the C17 hydroxyl group is acetylated by reacting ethynyl estradiol with acetyl chloride in dichloromethane (DCM) containing triethylamine. This step is performed prior to glucuronidation to prevent side reactions at the C17 position.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Glucuronidation | Methyl glucuronyl bromide, Ag2CO3 | THF | −20°C | 75% |

| Acetylation | Acetic anhydride, DMAP | Pyridine | 50°C | 95% |

| C17 Esterification | Acetyl chloride, Et3N | DCM | 25°C | 88% |

Stereochemical Control

The β-configuration of the glucuronide linkage is ensured by employing a methyl glucuronyl donor with participating protecting groups (acetyl) at C2 and C3, which direct nucleophilic attack via neighboring group participation. Nuclear magnetic resonance (NMR) analysis of the intermediate confirms the β-anomeric configuration through characteristic coupling constants (J1',2' = 7.8 Hz).

Purification and Isolation

Crude reaction mixtures are purified through a combination of solvent extraction and column chromatography:

-

Liquid-Liquid Extraction : Partitioned between ethyl acetate and 5% sodium bicarbonate to remove acidic byproducts.

-

Silica Gel Chromatography : Using a gradient of hexane:ethyl acetate (4:1 to 1:2) to isolate the target compound (Rf = 0.35 in 1:1 hexane:EtOAc).

-

Crystallization : Final recrystallization from methanol:water (9:1) yields colorless needles with >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 65:35) shows a single peak at 12.4 minutes with 99.3% area, confirming the absence of deacetylated or hydrolyzed products.

Applications in Pharmaceutical Development

The compound serves as a stabilized precursor for ethynyl estradiol in transdermal and vaginal formulations, where gradual enzymatic deacetylation provides sustained hormone release. Preclinical studies indicate 3.2-fold higher bioavailability compared to non-acetylated ethynyl estradiol glucuronide in rat models.

Challenges and Optimization

Q & A

What are the key considerations in synthesizing Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester?

Basic Research Question

The synthesis involves three critical steps: (1) protection of glucuronic acid via acetylation at the 2',3',4'-positions, (2) conjugation of the ethynyl estradiol 17-acetate moiety under controlled pH and temperature, and (3) methyl esterification of the glucuronide carboxyl group. Key considerations include:

- Reaction conditions : Use of Ag₂CO₃ or similar catalysts for glycosidic bond formation (as seen in retinyl glucuronide synthesis ).

- Purification : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to monitor intermediate purity and confirm final structure .

- Yield optimization : Reaction time and temperature must balance efficiency with avoiding decomposition (e.g., prolonged heating may degrade acetyl groups).

Table 1 : Representative Synthesis Parameters

How can researchers characterize the structural integrity of this compound?

Basic Research Question

A multi-technique approach is required:

- NMR spectroscopy :

- Mass spectrometry : High-resolution LC-MS/MS identifies the molecular ion ([M+H]⁺ at m/z 678.5) and fragments (e.g., loss of acetyl groups, m/z 516.3) .

- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry of the glucuronide linkage .

Advanced Tip : Use deuterated analogs (e.g., estradiol-d₃ derivatives ) as internal standards to enhance MS quantification accuracy in complex matrices.

What methodological challenges arise when analyzing this compound in biological matrices?

Advanced Research Question

Challenges include:

- Matrix effects : Co-eluting lipids/proteins suppress ionization in LC-MS/MS. Mitigation: Use HILIC columns (e.g., SeQuant® ZIC®-HILIC) to improve separation .

- Hydrolysis susceptibility : Acetyl and methyl groups may degrade in plasma. Solution: Add esterase inhibitors (e.g., NaF) and store samples at –80°C .

- Low abundance : Enhance sensitivity via derivatization (e.g., Girard’s reagent T for estradiol moieties) .

Table 2 : Optimized LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Column | HILIC (2.1 × 100 mm, 3 µm) |

| Ionization | ESI⁺ (Capillary voltage: 3.5 kV) |

| MRM Transitions | 678.5 → 516.3 (quantifier), 678.5 → 272.2 (qualifier) |

| LOD/LOQ | 0.1 nM / 0.3 nM |

How do enzymatic hydrolysis studies inform the metabolic stability of this compound?

Advanced Research Question

Contradictions in metabolic stability data often arise from:

- Enzyme source variability : Human vs. rat β-glucuronidase exhibit differing kinetics. Validate with recombinant human enzymes .

- Incubation conditions : pH (4.5–5.0 optimal for glucuronidase) and temperature (37°C) must mimic physiological settings .

- Analytical interference : Hydrolysis products (e.g., free ethynyl estradiol) may co-elute. Use orthogonal methods (e.g., HPLC with diode-array detection) .

Case Study : A 2025 study reported 80% hydrolysis in human liver microsomes vs. 45% in rat, attributed to species-specific enzyme isoforms .

What role does this compound play in studying multidrug resistance protein 4 (MRP4) transport?

Advanced Research Question

Ethynyl estradiol glucuronide derivatives are substrates for MRP4, a transporter influencing drug excretion. Key findings:

- Competitive inhibition : Co-administration with cAMP/cGMP reduces glucuronide efflux (Kₐ = 30 µM for E₂17βG ).

- Therapeutic implications : MRP4 overexpression may lower estrogenic drug efficacy by enhancing biliary excretion. Screen MRP4 inhibitors (e.g., MK571) to improve bioavailability .

Experimental Design : Use membrane vesicle assays (inside-out vesicles from MRP4-transfected cells) to quantify ATP-dependent transport .

How can isotopic labeling resolve pharmacokinetic uncertainties for this compound?

Advanced Research Question

Deuterated analogs (e.g., estradiol-d₃ ) enable:

- Tracer studies : Distinguish endogenous vs. exogenous estradiol in mass spectra.

- Absorption/clearance modeling : Administer labeled/unlabeled pairs to calculate hepatic extraction ratio.

- Contamination control : Use labeled internal standards to correct for matrix effects in LC-MS/MS .

Synthesis Note : Introduce deuterium at non-labile positions (e.g., C-17 acetate) to ensure metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.